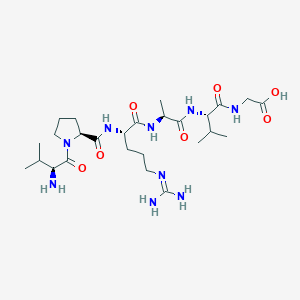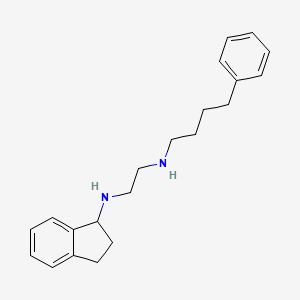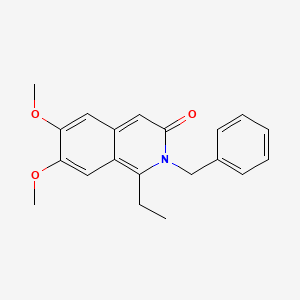
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-ethylisoquinoline and benzyl bromide.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- involves interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors.
Pathways: Modulation of signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3(2H)-Isoquinolinone: The parent compound with similar core structure.
1-ethyl-6,7-dimethoxy-2-(phenylmethyl)-isoquinoline: A closely related compound with slight structural differences.
Uniqueness
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
309720-09-0 |
|---|---|
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-benzyl-1-ethyl-6,7-dimethoxyisoquinolin-3-one |
InChI |
InChI=1S/C20H21NO3/c1-4-17-16-12-19(24-3)18(23-2)10-15(16)11-20(22)21(17)13-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3 |
Clave InChI |
PONHVVGNWXCWSX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=C(C(=CC2=CC(=O)N1CC3=CC=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


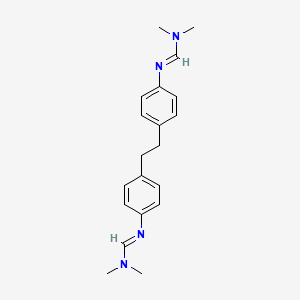
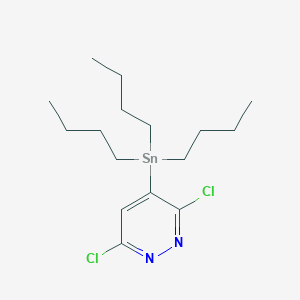
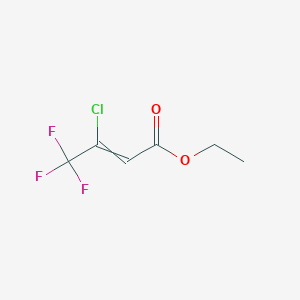
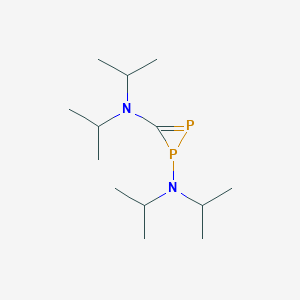
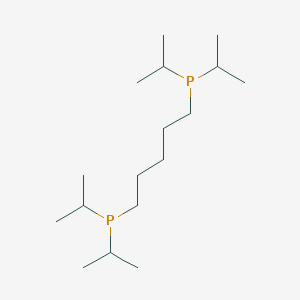
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
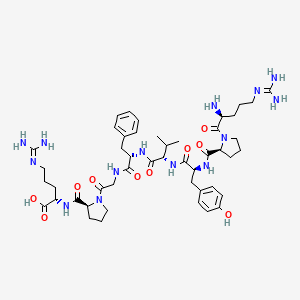
![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
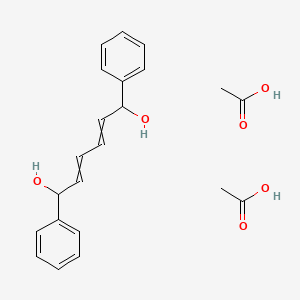

![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)
